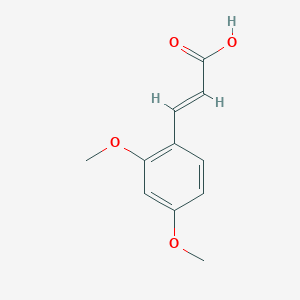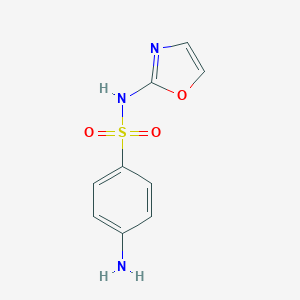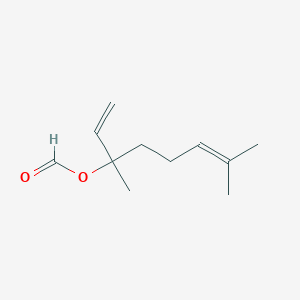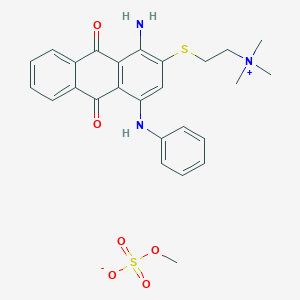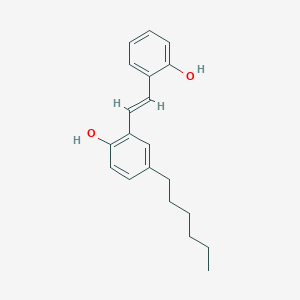
trans-5-Hexyl-2,2'-stilbenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-5-Hexyl-2,2'-stilbenediol, also known as HSB, is a synthetic compound that belongs to the stilbene family. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of trans-5-Hexyl-2,2'-stilbenediol is not fully understood. However, studies have suggested that trans-5-Hexyl-2,2'-stilbenediol exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. trans-5-Hexyl-2,2'-stilbenediol has also been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression.
Efectos Bioquímicos Y Fisiológicos
Trans-5-Hexyl-2,2'-stilbenediol has been found to have various biochemical and physiological effects. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol induces cell cycle arrest and apoptosis in cancer cells. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to inhibit the migration and invasion of cancer cells. trans-5-Hexyl-2,2'-stilbenediol has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-5-Hexyl-2,2'-stilbenediol has several advantages as a research tool. It is easy to synthesize and has a high purity. It is also stable under physiological conditions and has low toxicity. However, trans-5-Hexyl-2,2'-stilbenediol has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, trans-5-Hexyl-2,2'-stilbenediol has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for research on trans-5-Hexyl-2,2'-stilbenediol. One direction is to investigate the potential of trans-5-Hexyl-2,2'-stilbenediol as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study the mechanism of action of trans-5-Hexyl-2,2'-stilbenediol in more detail, particularly its effects on gene expression. In addition, future research could focus on developing new methods for synthesizing trans-5-Hexyl-2,2'-stilbenediol and improving its solubility in water.
Métodos De Síntesis
Trans-5-Hexyl-2,2'-stilbenediol can be synthesized through a multi-step reaction process. The first step involves the condensation of 5-bromo-2-hexanone with benzaldehyde to form 5-bromo-2-(phenylmethylene) hexan-1-one. The second step involves the reduction of the carbonyl group in the intermediate product using sodium borohydride to form trans-5-hexyl-2,2'-stilbenediol.
Aplicaciones Científicas De Investigación
Trans-5-Hexyl-2,2'-stilbenediol has been found to have potential applications in scientific research, particularly in the fields of cancer research and drug discovery. Studies have shown that trans-5-Hexyl-2,2'-stilbenediol exhibits anticancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines. In addition, trans-5-Hexyl-2,2'-stilbenediol has been found to have potential as a drug candidate for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
18221-53-9 |
|---|---|
Nombre del producto |
trans-5-Hexyl-2,2'-stilbenediol |
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
4-hexyl-2-[(E)-2-(2-hydroxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-8-16-11-14-20(22)18(15-16)13-12-17-9-6-7-10-19(17)21/h6-7,9-15,21-22H,2-5,8H2,1H3/b13-12+ |
Clave InChI |
WFQYFNUMTUOTGC-OUKQBFOZSA-N |
SMILES isomérico |
CCCCCCC1=CC(=C(C=C1)O)/C=C/C2=CC=CC=C2O |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
SMILES canónico |
CCCCCCC1=CC(=C(C=C1)O)C=CC2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



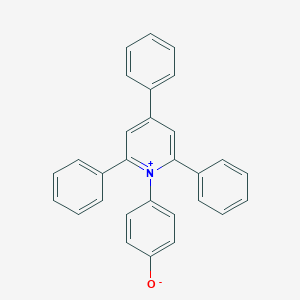
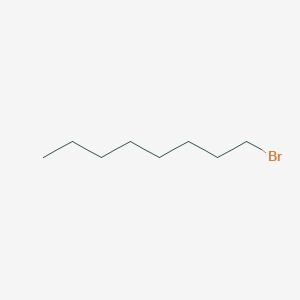
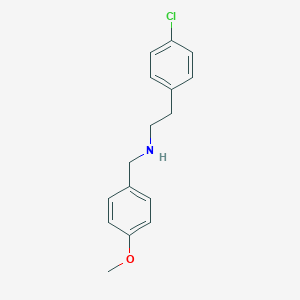
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
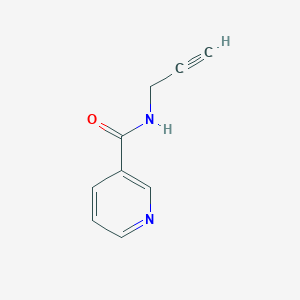
![4-[2-Chloroethoxy(ethyl)phosphinothioyl]oxybenzonitrile](/img/structure/B94158.png)
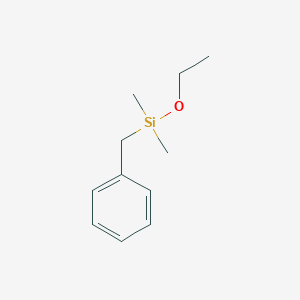
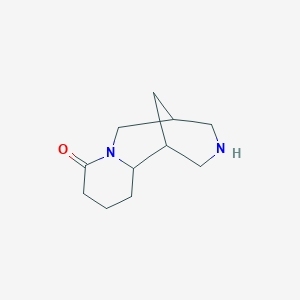
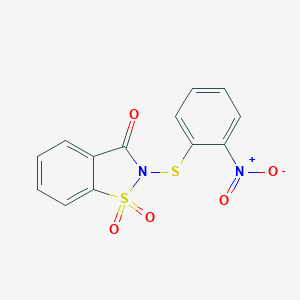
![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)
